![molecular formula C20H21FN6O2 B13899209 (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[155217,1102,6020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
The synthesis of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic core.
Introduction of functional groups: Fluorination and methylation are carried out using specific reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its pentacyclic structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pentacyclic structures with different functional groups. For example:
Trifluorotoluene: A compound with a trifluoromethyl group, used as a solvent and intermediate in organic synthesis.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells, which may have similar structural features.
The uniqueness of (6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione lies in its specific functional groups and the resulting biological and chemical properties.
Propriétés
Formule moléculaire |
C20H21FN6O2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione |
InChI |
InChI=1S/C20H21FN6O2/c1-12-8-22-19(28)15-9-23-27-6-4-17(24-18(15)27)26-5-2-3-16(26)14-7-13(21)11-25(10-12)20(14)29/h4,6-7,9,11-12,16H,2-3,5,8,10H2,1H3,(H,22,28)/t12-,16+/m0/s1 |
Clé InChI |
ZQTNTFAUQJEQHU-BLLLJJGKSA-N |
SMILES isomérique |
C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=CC(=CN(C1)C5=O)F |
SMILES canonique |
CC1CNC(=O)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=CC(=CN(C1)C5=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


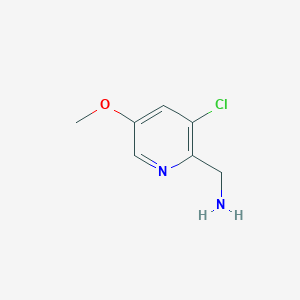
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
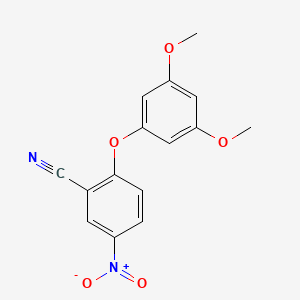
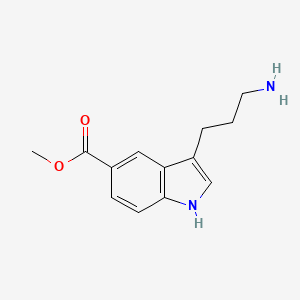
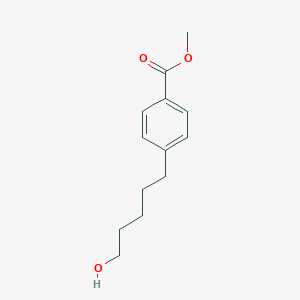

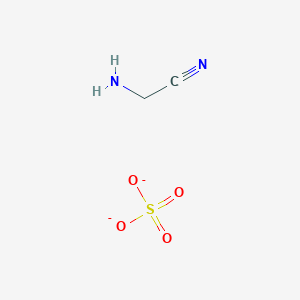
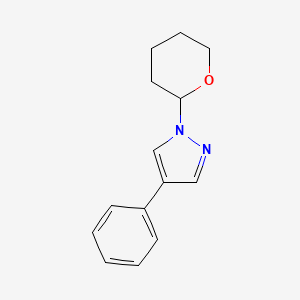
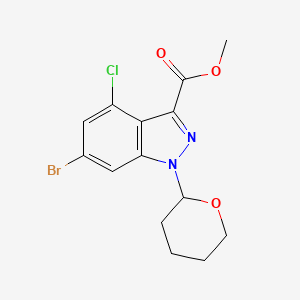
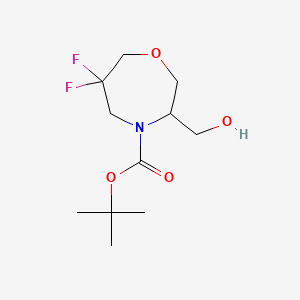
![Ethyl 4-[2-(2-aminoanilino)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B13899188.png)
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

